Alpidem
描述
Alpidem is a GABA A receptor positive allosteric modulator . It is an anxiolytic drug from the imidazopyridine family . Unlike zolpidem, alpidem does not produce sedative effects at normal doses and is used specifically for the treatment of anxiety .
Synthesis Analysis
A flow synthesis of a series of imidazo[1,2-a]pyridines, including zolpidem and alpidem, was developed . An improved and scalable method for the synthesis of zolpidem, a hypnotic drug, was developed. A two-step sequence involving imine formation and subsequent tandem reaction between an imine and propiolamide in the presence of CuI/BINOL, an efficient promoter for the tandem reaction, is described .Molecular Structure Analysis
Alpidem has a molecular formula of C21H23Cl2N3O . The metabolic pathway of alpidem includes the formation of an epoxide at the C–C bond between the 7- and 8-position as an intermediate .Chemical Reactions Analysis
The flow synthesis of a series of imidazo[1,2-a]pyridines, including zolpidem and alpidem, was developed . An improved and scalable method for the synthesis of zolpidem, a hypnotic drug, was developed. A two-step sequence involving imine formation and subsequent tandem reaction between an imine and propiolamide in the presence of CuI/BINOL, an efficient promoter for the tandem reaction, is described .Physical And Chemical Properties Analysis
Alpidem has a molecular weight of 404.33 g/mol . More detailed physical and chemical properties are not available in the search results.科研应用
1. Discriminative Stimulus Effects
Alpidem, an imidazopyridine derivative, has been studied for its discriminative stimulus effects, particularly its binding to the θ1(BZ1) receptor subtype. This research helps understand the unique behavioral and physiological responses induced by alpidem compared to other anxiolytics. It is noteworthy for its different discriminative stimulus effects from those produced by benzodiazepines (Sanger & Ẑivković, 2005).
2. Plasma Protein Binding
Studies on the binding of alpidem in plasma from various patient groups (healthy subjects, neonates, patients with liver cirrhosis, renal failure, and chronic uraemics) have provided insights into the pharmacokinetics of alpidem under different physiological conditions. This research is crucial for understanding how alpidem interacts with plasma proteins in different patient populations (Pacifici et al., 2004).
3. Synthesis and Biological Evaluation
Flow chemistry synthesis of alpidem, among other imidazo[1,2-a]pyridines, has been connected to Frontal Affinity Chromatography screening assays to investigate their interaction with Human Serum Albumin (HSA). This innovative approach integrates chemistry and biology, providing valuable insights into the interaction of alpidem with biological targets (Guetzoyan et al., 2013).
4. Anxioselective Anxiolytics
Alpidem's role in the development of anxioselective anxiolytics, which aim to retain the anti-anxiety actions of benzodiazepines without their side effects, has been explored. This research contributes to the understanding of GABA(A) receptor-based anxioselectives and the molecular mechanisms behind them (Skolnick, 2012).
5. Toxicity and Hepatocyte Effects
Research comparing alpidem and zolpidem in rat hepatocytes to understand their differing toxicity profiles provides significant insights into the role of the mitochondrial permeability transition and metabolic activation in drug-induced hepatotoxicity. Such studies are critical for evaluating the safety profile of alpidem (Berson et al., 2001).
6. Anticonvulsant Activity
Studies on alpidem analogues have shown their potential as anticonvulsant agents. The exploration of alpidem's structure-activity relationship in this context expands the understanding of GABAergic drugs in seizure control(Trapani et al., 2003).
7. Genomics and Proteomics Studies
Alpidem has been included in genomics and proteomics studies to explore its potential as an antitumor, antibiotic, antiviral, and CNS drug. These studies offer a comprehensive view of alpidem's versatility in various therapeutic areas, highlighting its potential beyond anxiolytic applications (Heidari, 2016).
8. Brain Penetration Studies
Research on the brain penetration properties of alpidem analogues, focusing on their solubility, stability, and interaction with GABA or glycine, contributes to understanding their mechanisms of action in the brain, particularly concerning their anticonvulsant effects (Trapani et al., 2005).
9. Repurposing in Colorectal Cancer
Studies on the repurposing of modified alpidem for treating colorectal cancer gene mutations demonstrate the drug's potential in oncology. This research is pivotal in exploring new therapeutic applications for existing drugs (Munir et al., 2017).
10. Microcontainers for Intranasal Delivery
Development of mesoporous containers for entrapment of alpidem for intranasal delivery showcases innovative drug delivery techniques. Such research is essential for improving drug bioavailability and targeting specific delivery routes (Marchenko et al., 2018).
Safety And Hazards
Alpidem is harmful if swallowed . It is advised to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product . In case of swallowing, it is recommended to call a poison center or doctor .
Relevant Papers
- "Clinical pharmacokinetics and tolerability of alpidem in healthy subjects given increasing single doses" .
- "The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits" .
- "A preliminary metabolic study of alpidem in rat and man" .
性质
IUPAC Name |
2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTIDHTUMYMPRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049046 | |
Record name | Alpidem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alpidem | |
CAS RN |
82626-01-5 | |
Record name | Alpidem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82626-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alpidem [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082626015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alpidem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 82626-01-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPIDEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I93SC245QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。